Benzoyl azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzoyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHUABJTDFXYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206944 | |
| Record name | Benzoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-61-6 | |
| Record name | Benzoyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 582-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzoyl Azide
Classical Preparation Routes from Carboxylic Acid Derivatives
Traditional methods for synthesizing benzoyl azide (B81097) rely on readily available carboxylic acid derivatives, providing reliable and well-established pathways to this compound. raco.catnih.gov These routes are foundational in organic chemistry and continue to be widely used.
Acid Chlorides and Sodium Azide
The reaction of benzoyl chloride with sodium azide is a common and straightforward method for the preparation of benzoyl azide. nih.govsmolecule.comresearchgate.net This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent, such as acetone (B3395972) or acetonitrile (B52724), often at reduced temperatures to control the reaction's exothermicity. researchgate.netprepchem.com
The process involves the displacement of the chloride ion from benzoyl chloride by the azide anion. askfilo.com The reaction is generally efficient, providing good yields of the desired product. smolecule.comprepchem.com For instance, a procedure involving the dropwise addition of a benzoyl chloride solution in acetone to an aqueous solution of sodium azide at 0°C has been reported to yield this compound. researchgate.net Another variation utilizes polyethylene (B3416737) glycol (PEG-400) as a green reaction medium, affording an 86% yield after stirring at room temperature for 1.5 hours. google.com The use of acetonitrile as a solvent has also been shown to accelerate the reaction. google.com
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Acetone/Water | 0 | 30 minutes | 47 | prepchem.com |
| Polyethylene Glycol (PEG-400) | Room Temperature | 1.5 hours | 86 | google.com |
| Acetonitrile | <35 | 15 minutes (completion) | Not specified | google.com |
Mixed Anhydrides and Azide Ion
An alternative classical route involves the use of mixed anhydrides, which are particularly useful for substrates sensitive to the conditions required for acid chloride formation. raco.catnih.gov This method typically involves the reaction of a carboxylic acid with a chloroformate, such as ethyl chloroformate, to form a mixed carboxylic-carbonic anhydride (B1165640). nih.govnih.gov This activated intermediate is then treated with sodium azide to yield the acyl azide. raco.catnih.gov
This approach offers mild reaction conditions and was popular in peptide synthesis to avoid the harsher "acid chloride route". nih.gov The in-situ formation of the acyl azide from the mixed anhydride allows for subsequent reactions, like the Curtius rearrangement, without the need to isolate the potentially explosive acyl azide intermediate. nih.gov For example, Nα-Fmoc-peptide acid azides have been successfully synthesized using the mixed anhydride method, proving to be a good alternative for peptides with acid-labile protecting groups. raco.cat
Acyl Hydrazines and Nitrous Acid
The treatment of acyl hydrazines with nitrous acid is another traditional method for preparing acyl azides. nih.gov This reaction proceeds via the diazotization of the acyl hydrazine (B178648). researchgate.net Benzoylhydrazine, for example, can be converted to this compound through this pathway. ekb.egekb.eg
The acyl hydrazine is typically reacted with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), at low temperatures to form the acyl azide. researchgate.net This method has been widely applied in the synthesis of various organic compounds, including amino acids from α-cyanoesters, where the acyl hydrazine is an intermediate. nih.gov
Contemporary and Modified Synthetic Approaches
Modern synthetic chemistry has focused on developing more direct, efficient, and safer methods for the synthesis of acyl azides, including this compound. These approaches often aim to reduce the number of synthetic steps and avoid the isolation of hazardous intermediates.
Direct Carboxylic Acid to Acyl Azide Conversion
Several one-pot procedures have been developed for the direct conversion of carboxylic acids to acyl azides, bypassing the need to first prepare an acid chloride or other activated derivative. raco.cat These methods often employ peptide coupling agents or other activating reagents.
One widely used reagent is diphenylphosphoryl azide (DPPA). nih.gov This reagent facilitates a one-pot conversion where a mixed anhydride of the carboxylic acid and phosphoric acid is formed in situ, which then reacts with the azide ion. nih.govtcichemicals.com This method is advantageous as it avoids the isolation of the acyl azide. nih.gov
Other reagents and systems that enable this direct transformation include:
Trichloroacetonitrile, triphenylphosphine (B44618), and sodium azide: This combination provides excellent yields of acyl azides from carboxylic acids at room temperature. thieme-connect.comorganic-chemistry.orgthieme-connect.com For example, benzoic acid was converted to this compound in 96% yield in 30 minutes using this system in anhydrous acetone. thieme-connect.com
Trichloroisocyanuric acid and triphenylphosphine: This system offers a mild and practical one-step synthesis of acyl azides from carboxylic acids. raco.catresearchgate.netresearchgate.net
Peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These reagents have been successfully employed for the efficient preparation of acyl azides from a variety of carboxylic acids. raco.catrsc.org
| Reagent System | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Diphenylphosphoryl azide (DPPA) | Not specified | Not specified | Not specified | nih.govtcichemicals.com |
| Trichloroacetonitrile/Triphenylphosphine/Sodium Azide | Anhydrous Acetone | 30 minutes | 96 | thieme-connect.com |
| Trichloroisocyanuric acid/Triphenylphosphine | Not specified | Not specified | Not specified | raco.catresearchgate.net |
| EDC/HBTU | Not specified | Not specified | Not specified | raco.catrsc.org |
Aldehyde to Acyl Azide Transformations
The direct conversion of aldehydes to acyl azides represents another modern and efficient synthetic strategy. raco.cat These methods typically involve an oxidative azidation process.
Several reagent systems have been reported for this transformation:
Iodine azide (IN₃): Aliphatic and aromatic aldehydes can be converted to acyl azides by treatment with iodine azide, which is often generated in situ. acs.org The reaction is believed to proceed through a radical mechanism. acs.org
t-BuOCl and NaN₃: This system allows for the direct conversion of various aldehydes into their corresponding acyl azides under mild conditions. raco.cat
Pyridinium chlorochromate (PCC) and sodium azide: This combination transforms aldehydes into acyl azides. tandfonline.com
TEMPO-catalyzed oxidation: An organocatalytic system using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can also facilitate the oxidative azidation of aldehydes. organic-chemistry.org
For example, benzaldehyde (B42025) has been used as a test substrate to optimize reaction conditions for the formation of this compound using various azide donors under oxidative conditions. raco.cat
Mechanistic Investigations of Benzoyl Azide Decomposition
Thermal Decomposition Pathways and Nitrene Formation
The thermal decomposition of benzoyl azide (B81097) can proceed through different pathways, primarily involving the formation of a benzoyl nitrene intermediate. rsc.orgresearchgate.net This process is central to the well-known Curtius rearrangement. nih.govwikipedia.orgtestbook.com
The Curtius rearrangement describes the thermal decomposition of an acyl azide, such as benzoyl azide, to an isocyanate with the concurrent loss of nitrogen gas. wikipedia.orgtestbook.com The resulting isocyanate is a stable intermediate that can be readily converted into various amines, urethanes, and ureas. nih.gov
Historically, the mechanism was thought to be a two-step process involving the formation of an acyl nitrene intermediate followed by the migration of the R-group. nih.govtestbook.com However, more recent research suggests that the thermal decomposition is often a concerted process, where the loss of nitrogen and the migration of the phenyl group occur simultaneously, thus avoiding a discrete nitrene intermediate. wikipedia.org This concerted mechanism is supported by the high stereochemical retention observed at the migrating group and by thermodynamic calculations. wikipedia.orgnumberanalytics.com The reaction can be catalyzed by both Brønsted and Lewis acids, which can lower the decomposition temperature by coordinating to the acyl oxygen atom. wikipedia.orgresearchgate.net
Step 1: Formation of Acyl Azide: this compound is typically prepared from the reaction of benzoyl chloride with sodium azide. core.ac.uk
Step 2: Decomposition and Rearrangement: Upon heating, this compound rearranges to form phenyl isocyanate and nitrogen gas. testbook.com
Step 3: Trapping of Isocyanate: The phenyl isocyanate can then be reacted with various nucleophiles. For example, reaction with an alcohol yields a carbamate. nih.gov
Table 1: Key Steps in the Curtius Rearrangement of this compound
| Step | Reactants | Products | Conditions |
|---|---|---|---|
| 1 | Benzoyl chloride, Sodium azide | This compound, Sodium chloride | - |
| 2 | This compound | Phenyl isocyanate, Nitrogen gas | Heating |
| 3 | Phenyl isocyanate, Alcohol | Carbamate | Nucleophilic addition |
When a nitrene intermediate is formed during the decomposition of this compound, its spin state, or multiplicity, plays a crucial role in its subsequent reactivity. ias.ac.iniastate.edu Nitrenes can exist in either a singlet state (with paired non-bonding electrons) or a triplet state (with unpaired non-bonding electrons). egyankosh.ac.inplutusias.com
For most nitrenes, the triplet state is the ground state. egyankosh.ac.in However, experimental and computational studies suggest that aroylnitrenes, like benzoyl nitrene, are often generated in the singlet state, which can then interconvert to the more stable triplet state. iastate.eduplutusias.com The reactivity of the nitrene is highly dependent on its multiplicity:
Singlet Nitrenes: These species are electrophilic and can undergo stereospecific addition to double bonds and insertion into C-H and N-H bonds. ias.ac.iniastate.eduegyankosh.ac.in
Triplet Nitrenes: These behave like diradicals and typically undergo hydrogen abstraction or addition to double bonds in a non-stereospecific manner. ias.ac.inworktribe.com
Computational studies on acetylnitrene and methoxycarbonylnitrene have shown that the nature of the substituent on the carbonyl group can influence the ground state multiplicity and the barrier to rearrangement. acs.org While acetyl azide is calculated to decompose via a concerted mechanism without forming a free nitrene, methoxycarbonyl azide is predicted to undergo a stepwise rearrangement through a free nitrene intermediate. acs.org Benzoyl nitrene, generated from photolysis, has been observed to exhibit primarily singlet reactivity. iastate.edu
The thermal decomposition of this compound can lead to various side reactions and byproducts, depending on the reaction conditions and the solvent used.
In the presence of acetic anhydride (B1165640), the thermal decomposition of this compound yields N,N-diacetylaniline quantitatively. rsc.org This reaction proceeds through the initially formed phenyl isocyanate, which then reacts with the anhydride. rsc.org
When this compound is thermolyzed in the presence of benzoyl chloride, the primary product is phenyl isocyanate. worktribe.com In non-protic aromatic solvents, triplet nitrenes can lead to the formation of azo-compounds and amines through hydrogen abstraction. worktribe.com The yield of amines increases with the hydrogen-donating ability of the solvent. worktribe.com
In some cases, the decomposition of ortho-substituted benzoyl azides can lead to intramolecular cyclization products. For example, the decomposition of suitably ortho-substituted benzoyl azides in xylene or acetic anhydride can produce benzimidazolones, benzoxazolones, and benzothiazolones. rsc.org
Role of Nitrene Multiplicity (Singlet vs. Triplet)
Photochemical Decomposition Processes
The decomposition of this compound can also be initiated by light, a process known as photolysis. uq.edu.auiastate.edu This method provides an alternative route to generate reactive intermediates under milder conditions than thermal decomposition. researchgate.net
Photolysis of this compound leads to the extrusion of nitrogen gas and the formation of benzoyl nitrene. iastate.edusciencemadness.org This process is a common method for generating acyl nitrenes for synthetic and mechanistic studies. researchgate.net The initially formed nitrene is typically in an excited singlet state, which can then either undergo rearrangement, react with a substrate, or intersystem cross to the triplet ground state. sioc.ac.cn
The reactivity of the photochemically generated benzoyl nitrene is characteristic of a singlet species, leading to stereospecific trapping products. iastate.edu For instance, photolysis of this compound isolated in an argon matrix at 12 K results in phenyl isocyanate as the major product, along with a small amount of phenyl cyanate (B1221674). nih.gov It has been shown that the yield of isocyanate formed upon photolysis of carbonyl azides remains constant in the presence or absence of nitrene trapping agents, suggesting that isocyanate formation and nitrene formation are competing pathways from the excited azide. researchgate.net
Laser flash photolysis studies have allowed for the direct observation and measurement of the reaction rates of benzoylnitrene with various substrates. acs.org
The photochemical decomposition of this compound can be influenced by the use of photosensitizers and the specific light irradiation conditions. rsc.orgacs.org Photosensitizers are molecules that can absorb light and then transfer the energy to another molecule, in this case, this compound, causing it to decompose. rsc.org
Ruthenium(II)trisbipyridine dichloride is a common photosensitizer used to promote the decomposition of benzoyl azides under visible light irradiation. rsc.orgrsc.org This energy transfer process typically generates the nitrene in its triplet state. rsc.org The efficiency of the photosensitized decomposition depends on the triplet energy of the sensitizer (B1316253) and the electronic properties of the this compound. acs.org
The wavelength of the irradiation is also a critical factor. While direct photolysis of aryl azides often requires UV light (260–365 nm), the use of photosensitizers allows for the use of visible light, which is less damaging to biological systems and allows for more selective reactions. sioc.ac.cnnih.govresearchgate.net For example, the C-H amidation of heteroarenes with benzoyl azides can be achieved using blue light irradiation in the presence of a photocatalyst and an acid. rsc.orgresearchgate.netrsc.org The acid is believed to protonate the benzoyl nitrene, forming a more electrophilic nitrenium ion that reacts with the heteroarene. rsc.org
The presence of oxygen can also influence the reaction outcome. In some cases, oxygen can quench the triplet excited state of the sensitizer or the triplet nitrene, affecting the product distribution. researchgate.netmdpi.com
Formation of Phenyl Cyanate and Other Photoproducts
The photolysis of this compound leads to a variety of products, with the distribution being highly dependent on the reaction conditions. A key product that has been observed alongside the major product, phenyl isocyanate, is phenyl cyanate. The formation of phenyl cyanate is thought to occur from the direct excited state of the azide or through a rapid reaction via a nitrene intermediate. nih.gov
In one study, the photolysis of this compound isolated in an argon matrix at 12 K and irradiated at 308 nm resulted in phenyl isocyanate as the main product. nih.gov However, a minor amount of phenyl cyanate was also identified, characterized by its distinctive C-O-C stretch at 1193 cm⁻¹. nih.gov The formation of both products under these conditions suggests they may arise from a common precursor or through closely related pathways.
Other photoproducts can be formed, particularly in the presence of trapping agents or specific solvents. For instance, when benzoyl azides are irradiated in the presence of alkenes, products such as aziridines or oxazolines can be formed. rsc.org In reactions with heteroarenes under visible light, C-H amidation products are observed. rsc.org The photolysis of α-azidoacetophenones can lead to the formation of benzoyl and methyl azido (B1232118) radicals, which compete with nitrene formation. acs.org The major photoproduct in this case, 2-benzoylamino-1-phenylethanone, arises from the trapping of a triplet alkyl nitrene by a benzoyl radical. acs.org
The following table summarizes some of the photoproducts observed from this compound and related compounds under different conditions.
| Precursor | Conditions | Major Product(s) | Minor/Other Product(s) |
| This compound | Photolysis in Ar matrix (12 K, 308 nm) | Phenyl isocyanate | Phenyl cyanate |
| This compound | Visible light, photocatalyst, heteroarenes | C-H amidation products | Phenyl isocyanate, benzamide |
| This compound | Blue light, α-methylstyrene | Oxazoline (B21484) | - |
| α-Azidoacetophenones | Photolysis | 2-Benzoylamino-1-phenylethanone | Benzaldehyde (B42025), acetophenone |
Radical-Induced Decomposition
The decomposition of this compound can also be initiated by free radicals, a process distinct from thermal or photochemical decomposition. This pathway involves the attack of a radical species on the azide functional group, leading to the formation of nitrogen-centered radicals and subsequent reaction products.
Mechanisms of Radical Attack on Azide Functional Groups
The radical-induced decomposition of azides is initiated by the attack of a radical on the azide moiety. researchgate.net For instance, the decomposition of phenyl azide in carbon tetrachloride can be induced by trichloromethyl free radicals. researchgate.net These radicals can be generated from the decomposition of initiators like trichloroacetyl peroxide or via chain transfer from benzoyl peroxide. researchgate.net The attack of a carbon-centered radical on an azide can lead to the formation of an iminyl radical with the expulsion of dinitrogen. rsc.org
The general mechanism involves the addition of a radical to the terminal nitrogen of the azide group, which then fragments to release a molecule of nitrogen (N₂) and form a new radical species. rsc.org This process has been utilized in various synthetic applications, confirming that azides like phenyl azide and benzyl (B1604629) azide can act as effective radical acceptors for carbon-centered radicals. rsc.org
Formation of Nitrogen-Centered Radicals
A key feature of the radical-induced decomposition of azides is the generation of nitrogen-centered radicals (NCRs). researchgate.netmdpi.com These highly reactive intermediates can be categorized into several types, including aminyl, amidyl, and iminyl radicals. mdpi.com The specific type of NCR formed depends on the structure of the parent azide and the nature of the attacking radical.
In the context of this compound, radical attack can lead to the formation of a benzoylaminyl radical. These NCRs are synthetically valuable as they can participate in a variety of subsequent reactions, including intramolecular cyclizations to form nitrogen-containing heterocycles. rsc.org For example, an alkenyl radical can add to an azide group, leading to the release of nitrogen and the formation of an iminyl radical, which can then cyclize. rsc.org The generation of NCRs from azides has been studied using techniques like electron spin resonance (ESR) spectroscopy and pulse radiolysis. researchgate.net
Influence of Initiators and Solvents
The efficiency and outcome of the radical-induced decomposition of this compound are significantly influenced by the choice of radical initiator and solvent.
Initiators: Radical initiators are compounds that decompose under thermal or photochemical conditions to generate free radicals. numberanalytics.com Common initiators include peroxides (e.g., benzoyl peroxide, dibenzoyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN). libretexts.orgresearchgate.net The choice of initiator determines the initial radical species that attacks the azide. For example, the decomposition of benzoyl peroxide produces benzoyloxy and phenyl radicals, which can then initiate the decomposition of the azide. libretexts.org The rate of decomposition of the initiator itself can be affected by the solvent. wiley.com
Solvents: The solvent can play multiple roles in radical reactions. It can act as a simple medium for the reaction, but it can also participate directly in the reaction pathway. In some cases, radicals generated from the initiator can abstract a hydrogen atom from the solvent, creating a new solvent-derived radical that can then induce the decomposition of the azide. libretexts.org This is known as induced decomposition. libretexts.org For example, the decomposition of benzoyl peroxide is significantly faster in ethyl ether than in benzene (B151609) because the ether can participate in a radical chain reaction. libretexts.org The nature of the solvent can also influence the stability and reactivity of the radical intermediates involved. rsc.org
The table below provides examples of initiators and their typical decomposition conditions.
| Initiator | Decomposition Method | Typical Temperature (°C) |
| Benzoyl Peroxide (BPO) | Thermal | 70-90 |
| Azobisisobutyronitrile (AIBN) | Thermal | 60-80 |
| Dibenzoyl Peroxide | Thermal | 80-100 |
Reactivity and Synthetic Transformations of Benzoyl Azide
Nitrene-Mediated Reactions
The chemistry of benzoyl azide (B81097) is dominated by the in situ generation of benzoyl nitrene, a neutral, monovalent nitrogen species that is highly electrophilic. researchgate.net This intermediate is typically formed through the expulsion of dinitrogen gas (N₂) upon thermolysis or photolysis. nih.govresearchgate.net Once generated, the benzoyl nitrene can exist in either a singlet or a triplet state, with the singlet state generally being more reactive in concerted reactions. nih.govias.ac.in A significant competing pathway in the decomposition of benzoyl azide is the Curtius rearrangement, where the benzoyl group migrates to the nitrogen atom simultaneously with N₂ loss to form phenyl isocyanate. nih.govrsc.orguq.edu.aucdnsciencepub.com The reaction conditions often dictate the balance between nitrene formation and this rearrangement. rsc.orgcdnsciencepub.com
C-H Amidation and Amination Reactions
Benzoyl nitrene is capable of inserting into carbon-hydrogen (C-H) bonds, a process known as C-H amidation, to form a new C-N bond and introduce an amide functional group. This transformation is a powerful and atom-economical method for the direct functionalization of unactivated C-H bonds.
The direct C-H amidation of electron-rich heteroarenes using this compound has been effectively achieved using visible light photocatalysis. rsc.orgrsc.orgrsc.orguni-regensburg.de This method provides a mild and direct route to heteroaromatic amides, which are prevalent motifs in pharmaceuticals and functional materials. rsc.org The reaction typically employs a photosensitizer, such as ruthenium(II) tris(bipyridine) dichloride ([Ru(bpy)₃]Cl₂), and is often facilitated by the presence of an acid additive like phosphoric acid (H₃PO₄). rsc.orgrsc.orgresearchgate.net The acid is believed to protonate the benzoyl nitrene, forming a more electrophilic nitrenium ion that readily reacts with the electron-rich heterocycle. rsc.org
The reaction shows good functional group tolerance and regioselectivity, generally favoring amidation at the most nucleophilic position of the heteroarene. rsc.orgrsc.org A variety of heterocycles, including pyrroles, indoles, furans, and thiophenes, have been successfully amidated using this methodology. rsc.orgrsc.org
Table 1: Photocatalytic C-H Amidation of N-Methylpyrrole with Various Benzoyl Azides rsc.orguni-regensburg.de
| Entry | This compound Substituent | Product | Yield (%) |
| 1 | H | N-(1-methyl-1H-pyrrol-2-yl)benzamide | 65 |
| 2 | 4-OCH₃ | 4-methoxy-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 71 |
| 3 | 1-Naphthoyl | N-(1-methyl-1H-pyrrol-2-yl)-1-naphthamide | 47 |
| 4 | 4-CF₃ | 4-(trifluoromethyl)-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 54 |
| 5 | 4-CN | 4-cyano-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 63 |
| 6 | 4-Cl | 4-chloro-N-(1-methyl-1H-pyrrol-2-yl)benzamide | 61 |
Reaction conditions: this compound (1 equiv.), N-methylpyrrole (5 equiv.), H₃PO₄ (2 equiv.), and [Ru(bpy)₃]Cl₂·6H₂O (2.5 mol%) in dry DMSO irradiated with blue light. uni-regensburg.de
While intermolecular C-H amidation is a key reaction of this compound, the generation of nitrenes from azides is also a cornerstone for intramolecular C-H amidation, leading to the synthesis of N-heterocycles. acs.orgsemanticscholar.orgrsc.org This strategy involves the insertion of the nitrene into a C-H bond within the same molecule, providing an efficient pathway to cyclic amines and amides. semanticscholar.orgrecercat.cat
In the context of this compound derivatives, thermal or metal-catalyzed decomposition can initiate cyclization. For instance, the thermolysis of ortho-dialkylamino-benzoyl azides leads to decomposition and the formation of products derived from a Curtius rearrangement, rather than direct intramolecular C-H insertion. rsc.org However, the broader principle of using an azide as a nitrene precursor for intramolecular C-H amination is well-established for synthesizing important heterocyclic frameworks like carbazoles, although often starting from aryl azides rather than benzoyl azides. acs.org The development of catalytic systems, for example, those based on iridium, allows for controlled nitrene transfer from acyl azides, mitigating the competing Curtius rearrangement and enabling C-H amidation under milder conditions, even in solvent-free mechanochemical systems. acs.org
Intermolecular C-H Amidation of Heteroarenes
Aziridination Reactions
Benzoyl nitrene, generated from this compound, can add to carbon-carbon double bonds to form aziridines, three-membered heterocyclic rings containing a nitrogen atom. nih.govrsc.orguni-regensburg.de This aziridination reaction is a valuable method for introducing nitrogen into organic molecules. The reaction mechanism can proceed through different pathways depending on the spin state of the nitrene. Singlet nitrenes typically add to alkenes in a concerted, stereospecific manner, while triplet nitrenes react in a stepwise fashion, which can lead to a loss of stereochemistry. ias.ac.innih.gov
Photocatalytic methods have also been applied to aziridination reactions. Triplet sensitization of azides can generate triplet nitrenes, which then react with alkenes. nih.gov While much of the recent work in visible-light sensitized aziridination has focused on sulfonyl and azidoformate precursors, this compound has been shown to participate in formal cycloadditions with alkenes, particularly leading to oxazolines. uni-regensburg.denih.gov The direct, simple aziridination of alkenes with this compound can be a competing process in these reactions. rsc.org
Table 2: Products from the Reaction of this compound with Alkenes rsc.orguni-regensburg.de
| Alkene | Product Type | Yield (%) | Conditions |
| α-Methylstyrene | Oxazoline (B21484) | 55 | Blue light, [Ru(bpy)₃]Cl₂, H₃PO₄ |
| Benzofuran (B130515) | Oxazoline / Amide | Major / 15 | Blue light, [Ru(bpy)₃]Cl₂, H₃PO₄ |
Cyclization and Rearrangement Reactions
Beyond C-H amidation and aziridination, the benzoyl nitrene intermediate is prone to various cyclization and rearrangement reactions, with the Curtius rearrangement to phenyl isocyanate being the most prominent. smolecule.comnih.govrsc.org The outcome of the reaction of this compound is often a competition between intermolecular trapping of the nitrene, intramolecular reactions, and the Curtius rearrangement. nih.govrsc.orgcdnsciencepub.com Photolysis of this compound has been shown to yield phenyl isocyanate through both a concerted mechanism and via the benzoyl nitrene intermediate. nih.gov In some cases, minor products such as phenyl cyanate (B1221674) can also be formed. uq.edu.au
A significant synthetic application of this compound is its reaction with alkenes to form oxazolines, which are five-membered heterocyclic compounds. acs.orgacs.org This transformation has been successfully achieved under visible-light photocatalysis, representing a mild and regioselective method for synthesizing highly substituted oxazolines. acs.orgacs.org The reaction proceeds via the generation of benzoyl nitrene, which undergoes a formal [3+2] cycloaddition with the alkene. nih.gov
The process is generally catalyzed by a ruthenium-based photosensitizer in the presence of an acid additive. acs.org This methodology tolerates a wide range of functional groups on both the this compound and the alkene partner, making it a versatile tool for synthesizing diverse oxazoline structures. acs.orgacs.org For example, the reaction of this compound with α-methylstyrene under blue light irradiation yields the corresponding oxazoline in good yield. rsc.orguni-regensburg.de Similarly, reaction with benzofuran predominantly gives the oxazoline product over the C-H amidation product. rsc.orguni-regensburg.de Mechanistic studies suggest that after the initial sensitization of the this compound and N₂ loss, the resulting nitrene reacts with the alkene to form the oxazoline ring. acs.org
Table 3: Visible Light-Induced Synthesis of Oxazolines from Benzoyl Azides and α-Methylstyrene acs.org
| This compound Substituent | Product | Yield (%) |
| H | 2,5-diphenyl-4,5-dihydro-1,3-oxazole | 85 |
| 4-OCH₃ | 5-methyl-2-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1,3-oxazole | 88 |
| 4-F | 2-(4-fluorophenyl)-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazole | 81 |
| 4-Cl | 2-(4-chlorophenyl)-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazole | 83 |
| 3-Br | 2-(3-bromophenyl)-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazole | 71 |
Reaction conditions: this compound (1 equiv.), α-methylstyrene (5 equiv.), H₃PO₄ (2 equiv.), and Ru(bpy)₃₂ (1 mol%) in CH₃CN irradiated with blue light. acs.org
Iminium Ion Generation and Subsequent Reactions
The generation of iminium ions from azides, particularly benzyl (B1604629) azides, is a known acid-promoted process. umich.eduresearchgate.net This reaction involves the protonation of the azide, followed by the elimination of dinitrogen and a rearrangement to form the iminium species. researchgate.net This process can be induced by Brønsted or Lewis acids. umich.edu For instance, triflic acid has been identified as a highly effective acid for promoting the rearrangement of benzyl azide derivatives to generate iminium ion intermediates. nih.gov The resulting iminium ions are reactive electrophiles that can participate in various subsequent reactions. researchgate.netnih.gov
One significant application of in-situ generated iminium ions is their participation in [4+2] cycloaddition reactions with alkenes. umich.edulead-discovery.de In this context, the iminium ion acts as a cationic 2-azabutadiene, which reacts with an alkene to form cyclic structures like 5,6-dihydro-4H-1,3-oxazines. lead-discovery.de These cycloadducts can then be hydrolyzed to yield 1,3-amino alcohols, which are valuable motifs in biologically active molecules. lead-discovery.de The reaction of an N-benzoyl iminium ion, generated in situ under acidic conditions, with alkenes has been shown to produce cyclic imidates with high regioselectivity and in good yields. lead-discovery.de
Furthermore, these iminium species can be trapped by the enol form of ketones in a process akin to the Mannich reaction. researchgate.net This reaction is particularly predominant when benzyl azide is treated with triflic acid in the presence of a ketone. researchgate.net The reaction proceeds via the in-situ formation of the iminium intermediate, which is then attacked by the enol of the ketone. researchgate.net The choice of acid and the structure of the azide and ketone play a crucial role in determining whether the reaction proceeds through this Mannich-type pathway or a Schmidt-like insertion. researchgate.net
The stability of the generated iminium ion is influenced by the electronic properties of the substituents on the aromatic ring of the benzyl azide. nih.gov Electron-donating groups can destabilize the iminium ion intermediate, leading to decomposition and lower yields of the desired products. nih.gov Conversely, electron-withdrawing groups, such as a fluorine atom, can lead to higher yields of the cyclized product. nih.gov
The solvent can also impact the efficiency of these reactions. For instance, in the generation of an iminium ion from a benzyl azide derivative using triflic acid, dry toluene (B28343) was found to be a better solvent than dry dichloromethane, providing a higher yield of the desired product. nih.gov
Other Cyclization Products
Beyond the generation of iminium ions and their subsequent reactions, this compound participates in other cyclization reactions, leading to a variety of heterocyclic products. Under visible light photocatalysis, benzoyl azides can react with electron-rich heteroarenes to produce C-H amidation products. uni-regensburg.dersc.org However, in the presence of certain alkenes, the formation of oxazolines becomes a competing and sometimes major reaction pathway. uni-regensburg.dersc.org For example, the reaction of this compound with α-methylstyrene under blue light irradiation yields an oxazoline. uni-regensburg.dersc.org Similarly, when benzofuran is used as the reaction partner, an oxazoline is formed as a significant product alongside the expected benzofuran amide. uni-regensburg.dersc.org It has been demonstrated that the formed oxazoline is not an intermediate that converts to the amide under the reaction conditions, indicating an irreversible and separate reaction pathway. uni-regensburg.dersc.org
Visible light sensitization of benzoyl azides has also been employed in cascade cyclizations with N-phenylmethacrylamides to synthesize biologically relevant oxindoles and spirooxindoles. ibs.re.kr This transformation proceeds under mild conditions and is believed to occur through a non-nitrene pathway involving a triplet-excited state of the this compound. ibs.re.kr A wide range of functional groups on both the this compound and the N-arylmethacrylamide are tolerated, providing the corresponding oxindole (B195798) products in good to excellent yields. ibs.re.kr The reaction with cyclic α,β-unsaturated amides leads to the formation of spirooxindoles as single diastereomers, a stereoselectivity attributed to the sterically favored reaction on the convex face of the cyclic amide. ibs.re.kr
Cycloaddition Reactions
1,3-Dipolar Cycloaddition with Alkenes and Alkynes
This compound is a versatile reagent in 1,3-dipolar cycloaddition reactions, readily reacting with both alkenes and alkynes. smolecule.com In these reactions, the azide functional group acts as a 1,3-dipole, reacting with the π-system of the dipolarophile (the alkene or alkyne) to form five-membered heterocyclic rings. smolecule.com This class of reactions is a cornerstone for the synthesis of various heterocycles, including triazoles and oxazolines. smolecule.comresearchgate.net
The reaction of benzoyl azides with alkenes can be promoted by visible light, leading to the regioselective synthesis of oxazolines in high yields. researchgate.net This photosensitized reaction accommodates a wide range of functional groups on both the this compound and the alkene. researchgate.net Mechanistic studies suggest that the reaction is initiated by the sensitization of the azide moiety. researchgate.net
The cycloaddition of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition, is a fundamental method for the synthesis of 1,2,3-triazoles. wikipedia.orgmdpi.com While the thermal reaction often requires elevated temperatures and can lead to a mixture of regioisomers, the development of metal-catalyzed versions has significantly improved the reaction's efficiency and selectivity. wikipedia.org
Computational studies using density functional theory (DFT) have been employed to understand the reactivity and regioselectivity in the 1,3-dipolar cycloadditions of azides with strained alkynes and alkenes. acs.org These studies have shown that the activation energies for the cycloaddition of phenyl azide to cycloalkynes decrease as the ring size decreases. acs.org Furthermore, cycloalkynes are predicted to be significantly more reactive dipolarophiles than the corresponding cycloalkenes. acs.org
Formation of Triazole Derivatives
The 1,3-dipolar cycloaddition between azides and alkynes is the most direct route to synthesizing 1,2,3-triazole derivatives. researchgate.netsciensage.info this compound, as an azide source, readily participates in these reactions. researchgate.net The traditional Huisgen cycloaddition can result in a mixture of 1,4- and 1,5-disubstituted triazoles. sciensage.info However, the introduction of catalysts has enabled the regioselective synthesis of specific isomers. sciensage.info
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method that selectively yields 1,4-disubstituted 1,2,3-triazoles. sciensage.inforesearchgate.net This "click" reaction is known for its reliability and broad substrate scope. researchgate.net For instance, the reaction of benzyl azide with phenylacetylene (B144264) in the presence of a copper(I) catalyst efficiently produces 1-benzyl-4-phenyl-1H-1,2,3-triazole. csic.esacs.orgacs.org
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), on the other hand, provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgsciensage.info This method is complementary to the CuAAC reaction and is effective for both terminal and internal alkynes. wikipedia.org
The synthesis of triazoles can also be achieved through multicomponent reactions. For example, a bimetallic catalyst of nickel and copper supported on magnetite has been successfully used in the reaction of terminal alkynes, sodium azide, and benzyl bromide derivatives to form 1,2,3-triazoles. rsc.org An electrochemical method has also been developed for the synthesis of N-benzoyl-1,2,3-triazole derivatives through a cascade oxidation and 1,3-dipolar cycloaddition of propargyl alcohol and this compound. researchgate.net
Table 1: Examples of Triazole Synthesis from this compound and its Derivatives
| Azide Reactant | Alkyne/Alkene Reactant | Catalyst/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene | Copper(I) catalyst | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | csic.es, acs.org, acs.org |
| This compound | Propargyl Alcohol | Electrochemical oxidation | N-Benzoyl-1,2,3-triazole derivative | researchgate.net |
| Benzyl Azide | Chalcone | Copper sulfate, Toluene (reflux) | 1,2,3-Triazole derivative | sciensage.info |
| Aryl/Benzyl Azides | Benzoylacetylene | 1,3-Dipolar cycloaddition | 4-Benzoyl-1,2,3-triazole isomers | nih.gov |
| Benzyl Azide | Methyl 2,3-dibromopropionate | BiCl₃, NaOAc, DMF | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | clockss.org |
| Benzyl Bromide, Sodium Azide | Ethynylbenzene | Ni-Cu on magnetite | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | rsc.org |
Regioselectivity and Stereoselectivity
The regioselectivity of the 1,3-dipolar cycloaddition of azides to alkynes is a critical aspect, determining the substitution pattern of the resulting triazole ring. The uncatalyzed Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers. sciensage.info However, the use of specific metal catalysts allows for high regiocontrol.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgresearchgate.net This high level of control is a key feature of its "click chemistry" designation. wikipedia.org In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) directs the reaction towards the formation of the 1,5-disubstituted triazole isomer. wikipedia.orgacs.org This complementarity between copper and ruthenium catalysis provides synthetic chemists with powerful tools to access specific triazole regioisomers.
Computational studies have provided insights into the factors governing regioselectivity. For the cycloaddition of benzyl azide to 3-substituted cyclooctynes, a preference for 1,5-addition is observed in the gas phase, but this selectivity is diminished in solution, which aligns with experimental observations. acs.org
In reactions involving prochiral centers, stereoselectivity becomes an important consideration. For instance, in the synthesis of spirooxindoles from the reaction of benzoyl azides with cyclic α,β-unsaturated amides, the products are obtained as single diastereomers. ibs.re.kr This high stereoselectivity is attributed to the steric hindrance that favors the reaction occurring on the more accessible convex face of the cyclic amide. ibs.re.kr
Table 2: Regioselectivity in Azide-Alkyne Cycloadditions
| Catalyst | Predominant Regioisomer | Alkyne Scope | Reference(s) |
|---|---|---|---|
| Copper(I) | 1,4-Disubstituted 1,2,3-triazole | Terminal alkynes | researchgate.net, wikipedia.org |
| Ruthenium | 1,5-Disubstituted 1,2,3-triazole | Terminal and internal alkynes | wikipedia.org, acs.org |
| None (Thermal) | Mixture of 1,4- and 1,5-isomers | Terminal and internal alkynes | wikipedia.org |
Catalyst Influence (e.g., Ruthenium, Silver)
The choice of catalyst has a profound impact on the outcome of the 1,3-dipolar cycloaddition of azides and alkynes. While copper catalysts are the most widely used for the synthesis of 1,4-disubstituted triazoles, other metals, including ruthenium and silver, have emerged as valuable alternatives that can offer different reactivity and selectivity.
Ruthenium Catalysis: The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the premier method for the synthesis of 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgacs.org Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can be employed with both terminal and internal alkynes. wikipedia.org This broader substrate scope suggests that the mechanism does not involve the formation of ruthenium acetylides in the same way that copper acetylides are key intermediates in CuAAC. wikipedia.org The proposed mechanism for RuAAC involves the formation of a ruthenium-containing metallacycle through oxidative coupling of the alkyne and the azide. wikipedia.org
Silver Catalysis: Silver catalysts have also been explored for azide-alkyne cycloadditions. While less common than copper or ruthenium, silver-based systems can promote the reaction. The specific catalytic activity and resulting regioselectivity can vary depending on the silver salt and reaction conditions employed.
Other Metal Catalysis: Beyond ruthenium and silver, other metals such as palladium and nickel have been investigated as catalysts for this transformation. rsc.org For example, a bimetallic system of nickel and copper supported on magnetite has shown a positive synergistic effect in the multicomponent synthesis of 1,2,3-triazoles. rsc.org This highlights the potential for developing novel catalytic systems with unique properties by combining different metals.
Computational studies have also shed light on the role of the catalyst. For instance, in the cycloaddition of benzyl azide with substituted cyclooctynes, it was found that fluorine substitution on the cyclooctyne (B158145) has a significant effect on reactivity. acs.org This suggests that the electronic properties of the substrates, in conjunction with the catalyst, play a crucial role in the reaction outcome.
Other Significant Reactions
The Staudinger reaction, first described by Hermann Staudinger and Jules Meyer in 1919, is a cornerstone of azide chemistry. pitt.edu The reaction involves the treatment of an organic azide with a tertiary phosphine (B1218219), typically triphenylphosphine (B44618) (Ph₃P), to produce an aza-ylide, also known as an iminophosphorane. thieme-connect.depitt.edu this compound readily undergoes this reaction to form the corresponding N-benzoyl-iminophosphorane. thieme-connect.de This initial reaction is characterized by its speed and high, often quantitative, yield with few side products. thieme-connect.depitt.edu
The mechanism commences with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. This step forms a phosphazide (B1677712) intermediate, which can sometimes be isolated. thieme-connect.de This intermediate then proceeds through a four-membered ring transition state, losing a molecule of dinitrogen (N₂) gas to yield the stable iminophosphorane. thieme-connect.de
Staudinger Ligation : This is a modification of the Staudinger reaction where the iminophosphorane is trapped by an electrophile. In traceless Staudinger ligation, a competing reaction can be the reduction of the azide to an amine. uwindsor.ca In a classic example, an electrophilic trap (like an ester) is placed within the phosphine reagent, which intercepts the aza-ylide through an intramolecular cyclization to form a stable amide bond. uwindsor.ca The Staudinger reaction and its variants are highly chemoselective and proceed under mild conditions, making them valuable tools in chemical biology and polysaccharide modification. raco.cat
Table 1: Overview of Staudinger Reaction with this compound
| Reactants | Intermediate | Final Product (after Hydrolysis) | Byproducts |
| This compound | N-Benzoyl-iminophosphorane | Benzamide | Triphenylphosphine oxide, Dinitrogen |
| Triphenylphosphine | |||
| Water |
The iminophosphorane intermediate generated from the Staudinger reaction of this compound is a versatile synthetic tool, most notably in the aza-Wittig reaction. thieme-connect.depitt.edu This reaction is analogous to the standard Wittig reaction, but it forms a carbon-nitrogen double bond (an imine) instead of a carbon-carbon double bond. orgsyn.org The aza-Wittig reaction involves the reaction of the iminophosphorane with a carbonyl compound, such as an aldehyde or ketone. orgsyn.org
The reaction of the N-benzoyl-iminophosphorane with a carbonyl compound proceeds via a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating triphenylphosphine oxide and forming the desired imine product. This transformation is a powerful method for synthesizing a wide range of imines and nitrogen-containing heterocycles. wikipedia.org
A significant application of this methodology is in the synthesis of complex heterocyclic structures through intramolecular or sequential reactions. For instance, derivatives of this compound have been employed in catalytic aza-Wittig reactions. In one synthetic strategy, 2-aminobenzoyl azides react with carboxylic acids, isocyanides, and aldehydes in a sequential Ugi/catalytic aza-Wittig reaction to produce polysubstituted benzimidazoles in moderate to good yields. orgsyn.orgcdnsciencepub.com Similarly, 3,4-dihydroquinazolines have been synthesized from azide precursors via an intramolecular aza-Wittig reaction. wikipedia.org These catalytic variants often use a phosphine oxide catalyst that is regenerated in situ. orgsyn.orgrsc.org
Table 2: Examples of Heterocycle Synthesis via Aza-Wittig Reaction
| Starting Azide Derivative | Reaction Type | Key Reagents | Heterocyclic Product | Reference |
| 2-Aminothis compound | Ugi / Catalytic aza-Wittig | Aldehyde, Carboxylic acid, Isocyanide, Phospholene oxide catalyst | Polysubstituted benzimidazole | orgsyn.orgcdnsciencepub.com |
| 2-Azidobenzylamine derivative | Ugi / Intramolecular aza-Wittig | Aldehyde, Carboxylic acid, Isocyanide, Tributylphosphine | 3,4-Dihydroquinazoline | wikipedia.org |
| 2-Azidoaniline derivative | Ugi / Intramolecular aza-Wittig | α-Keto acid, Aldehyde, Isocyanide, Triphenylphosphine | Quinoxalin-2(1H)-one | wikipedia.org |
Spectroscopic Characterization and Analytical Methods
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and analyzing the vibrational modes of a molecule. In benzoyl azide (B81097), the most characteristic absorption band is due to the asymmetric stretching vibration (νₐₛ) of the azide (–N₃) group. This band appears strongly in the region of 2100-2200 cm⁻¹. Studies have also identified the symmetric stretch (νₛ) of the azide group at lower frequencies. The carbonyl (C=O) stretching vibration is another prominent feature, typically observed around 1700 cm⁻¹.
Upon photolysis, the IR spectrum changes significantly, showing the disappearance of the azide bands and the appearance of new bands corresponding to the primary photoproducts, such as phenyl isocyanate. acs.orgcore.ac.uk For instance, irradiation of benzoyl azide in an argon matrix leads to the formation of phenyl isocyanate, identified by its strong characteristic absorption, and a singlet benzoylnitrene intermediate. acs.orgcore.ac.uk Time-resolved IR (TRIR) studies have provided further detail on the vibrational spectra of transient species formed during its decomposition. acs.org
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| Asymmetric Stretch | Azide (–N₃) | ~2138 | Strong |
| Symmetric Stretch | Azide (–N₃) | ~1235 | Medium |
| Carbonyl Stretch | C=O | ~1702 | Strong |
| Aromatic C-H Stretch | C-H | >3000 | Variable |
| Aromatic C=C Stretch | C=C | 1450-1600 | Variable |
Note: The exact peak positions can vary depending on the solvent and physical state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The electronic absorption spectrum of this compound is distinct from that of aryl or alkyl azides due to the influence of the carbonyl group. capes.gov.br Research has shown that this compound exhibits four intense π-π* transitions in the accessible UV region. capes.gov.br The first electronic transition for this compound is observed at approximately 251 nm. capes.gov.br
The absorption bands are generally delocalized, and while the solvent polarity has a minimal effect on the position of the band maxima, the band intensity is highly dependent on the solvent used. capes.gov.br Upon irradiation, the UV-Vis spectrum of this compound changes as it is converted into photoproducts. For instance, during the photochemistry of this compound in an argon matrix, the formation of a singlet nitrene intermediate was confirmed by its characteristic UV and IR spectra. acs.orgcore.ac.uk
Table 2: Electronic Transitions of this compound
| Transition Type | Absorption Maximum (λₘₐₓ) | Notes |
| π-π | ~251 nm | First electronic transition. capes.gov.br |
| π-π | Multiple bands | Four intense transitions are observed in the accessible UV range. capes.gov.br |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively.
In the ¹H NMR spectrum, the aromatic protons of the benzoyl group typically appear as a complex multiplet in the range of δ 7.50–8.10 ppm. The specific pattern depends on the substitution of the phenyl ring. The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon around δ 172.9 ppm and several signals for the aromatic carbons between δ 129.0 and 136.0 ppm. acs.org
Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound in Acetone-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H | 8.07 – 7.97 | multiplet, 2H (ortho-protons) |
| ¹H | 7.78 – 7.66 | multiplet, 1H (para-proton) |
| ¹H | 7.61 – 7.50 | multiplet, 2H (meta-protons) |
| ¹³C | 172.89 | Carbonyl (C=O) |
| ¹³C | 135.39 | Aromatic (para-C) |
| ¹³C | 131.54 | Aromatic (ipso-C) |
| ¹³C | 130.03 | Aromatic (ortho-C) |
| ¹³C | 129.77 | Aromatic (meta-C) |
Source: Data obtained from a study using acetone-d₆ as the solvent. acs.org
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. The technique provides valuable information for confirming the identity of the compound and for mechanistic studies of its decomposition.
In electron ionization mass spectrometry (EI-MS), this compound typically does not show a strong molecular ion peak due to its instability. The most prominent peak in the mass spectrum is often the benzoyl cation ([C₆H₅CO]⁺) at a mass-to-charge ratio (m/z) of 105. This fragment is formed by the loss of dinitrogen (N₂) and a nitrogen atom. Other significant fragments include the phenyl cation ([C₆H₅]⁺) at m/z 77, resulting from the loss of carbon monoxide (CO) from the benzoyl cation, and a fragment at m/z 51.
Table 4: Major Fragment Ions of this compound in GC-MS Analysis
| m/z | Ion | Relative Intensity |
| 105 | [C₆H₅CO]⁺ | Top Peak |
| 77 | [C₆H₅]⁺ | 2nd Highest |
| 51 | [C₄H₃]⁺ | 3rd Highest |
Source: NIST Mass Spectrometry Data Center.
Photoelectron Spectroscopy (UVPES) for Ionization Energies
Ultraviolet Photoelectron Spectroscopy (UVPES) is an experimental technique used to measure the ionization energies of molecules by irradiating a sample with high-energy ultraviolet photons and analyzing the kinetic energies of the ejected photoelectrons. This method provides direct insight into the electronic structure and the energies of molecular orbitals.
While UVPES has been extensively used to study the electronic structure and pyrolysis of related compounds like benzyl (B1604629) azide, detailed experimental UVPES data specifically for this compound, including its ionization energies, are not widely reported in the surveyed scientific literature. For related azides, the technique has been instrumental in identifying the highest occupied molecular orbitals (HOMO) and understanding the nature of bonding within the azide moiety and its interaction with the rest of the molecule.
Time-Resolved Spectroscopic Techniques for Transient Species Detection
Time-resolved spectroscopic techniques are essential for studying the highly reactive, short-lived intermediates generated during the photochemical reactions of this compound. These methods, operating on timescales from femtoseconds to nanoseconds, allow for the direct observation of excited states and transient species like nitrenes and isocyanates. acs.org
Ultrafast time-resolved IR (TRIR) and UV-Vis spectroscopy have been particularly informative. Studies have shown that upon UV excitation (e.g., at 270 nm), this compound is promoted to an upper excited state (Sₙ) which decays extremely rapidly, within about 300 femtoseconds. This decay process branches to form both the first singlet excited state (S₁) and the singlet benzoylnitrene. The subsequent decay of the S₁ state is correlated with the formation of phenyl isocyanate, a product of the Curtius rearrangement. Nanosecond time-resolved IR experiments have provided further evidence for the singlet ground state of the benzoylnitrene intermediate and have been used to measure its reaction rates with various substrates. acs.org
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, CCSD(T), CBS-QB3)
A variety of high-level quantum chemical methods have been employed to study benzoyl azide (B81097) and its reactions, providing insights that are often difficult to obtain through experimental means alone. The choice of method often represents a trade-off between computational cost and accuracy.
Density Functional Theory (DFT) is a widely used method for studying benzoyl azide, with functionals such as B3LYP and PBE being common choices. researchgate.netnih.gov For instance, DFT calculations using the B3LYP functional with the 6-311+G(d,p) basis set have been used to optimize the transition structures of the Curtius rearrangement. nih.gov Other studies have utilized the PBE functional with a TZ2P basis set to investigate the thermal rearrangement, particularly in the presence of Lewis acid catalysts. researchgate.net
For higher accuracy, especially in calculating energy barriers, more computationally intensive methods are employed. The Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method provides a higher degree of electron correlation. nih.gov For example, the activation energy for the concerted rearrangement of acetyl azide, a related compound, was calculated at the CCSD(T)/6-311+G(d,p) level to be 26.3 kcal/mol, showing good agreement with other high-level methods. nih.gov
Complete Basis Set (CBS) methods, such as CBS-QB3, are composite methods that extrapolate to the complete basis set limit to achieve high accuracy in thermochemical predictions. wikipedia.org These methods have been applied to acyl azides to provide reliable energy barriers for reactions like the Curtius rearrangement, with CBS-QB3 calculations suggesting a barrier of 27 kcal/mol for the concerted decomposition of acetyl azide. nih.govacs.org These high-level calculations help to discern between different possible mechanistic pathways, such as concerted versus stepwise processes. nih.govacs.org
| Computational Method | Basis Set | Application in this compound Research | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | Optimization of transition state structures for the Curtius rearrangement. | nih.gov |
| DFT (PBE) | TZ2P | Calculation of potential energy surfaces for the thermal Curtius rearrangement. | researchgate.net |
| DFT (B3LYP) | 6-31+G* | Ground state calculations for electronic structure analysis. | nih.gov |
| CCSD(T) | 6-311+G(d,p) | High-accuracy calculation of activation energies for Curtius rearrangements. | nih.gov |
| CBS-QB3 | N/A (Composite Method) | Energy refinement calculations for determining accurate reaction barriers. | nih.govacs.org |
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is a powerful strategy for detailing the step-by-step mechanisms of chemical reactions involving this compound, most notably the thermal Curtius rearrangement.
The potential energy surface (PES) provides a map of the energy of a molecular system as a function of its geometry. By calculating the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. For this compound, DFT methods have been used to calculate the PES for the Curtius rearrangement, which transforms the azide into phenyl isocyanate. researchgate.net These calculations reveal that acyl azides like this compound can exist in two stable conformations, syn and anti, with respect to the C-N bond. researchgate.net The syn conformer is generally more stable. researchgate.net The rearrangement of the syn-acyl azide is typically a one-step (concerted) process where the elimination of dinitrogen (N₂) occurs simultaneously with the migration of the phenyl group. researchgate.net In the presence of Lewis acids, the PES is altered, showing the formation of stable complexes between the Lewis acid and the carbonyl or azide groups, which significantly lowers the reaction's energy barrier. researchgate.net
Identifying the exact structure and energy of the transition state (TS) is crucial for understanding a reaction's kinetics. For the Curtius rearrangement of this compound, calculations have located a single transition state for the concerted pathway. nih.gov A notable feature of this TS, optimized at the B3LYP/6-311+G(d,p) level, is its geometry: the phenyl ring is twisted nearly orthogonal to the plane of the carbonyl group. nih.gov This rotation disrupts the conjugation present in the ground state of this compound, which contributes to the height of the activation barrier. nih.gov To confirm that the calculated TS correctly connects the reactant (this compound) and the product (phenyl isocyanate and N₂), Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.netnih.gov IRC analysis follows the reaction path downhill from the transition state, ensuring it leads to the correct reactant and product minima on the potential energy surface. nih.gov
Quantum chemical calculations provide quantitative predictions of kinetic and thermodynamic data. The activation energy (Ea) or enthalpy of activation (ΔH‡) for the Curtius rearrangement of this compound has been a key focus.
DFT calculations at the B3LYP/6-311+G(d,p) level predict an activation energy (including zero-point vibrational energy correction, Δ(E+ZPVE)‡) of 30.0 kcal/mol for the phenyl group migration. nih.gov Another study using the PBE/TZ2P level of theory calculated an activation energy of 34.5 kcal/mol for the rearrangement of syn-benzoyl azide. researchgate.net These computational values are in excellent agreement with experimentally determined enthalpies of activation, which are reported to be between 27.1 and 31.6 kcal/mol. nih.gov The slightly higher calculated barrier for phenyl migration compared to methyl migration (in acetyl azide) is attributed to the loss of conjugation between the phenyl and carbonyl groups in the transition state. nih.gov
| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) | Experimental Activation Enthalpy (kcal/mol) | Reference |
|---|---|---|---|---|
| Curtius Rearrangement of this compound | B3LYP/6-311+G(d,p) | 30.0 | 27.1 - 31.6 | nih.gov |
| Curtius Rearrangement of syn-Benzoyl Azide | PBE/TZ2P | 34.5 | N/A | researchgate.net |
| Curtius Rearrangement of Acetyl Azide | B3LYP/6-311+G(d,p) | 27.6 | N/A | nih.gov |
| Curtius Rearrangement of Acetyl Azide | CBS-QB3 | 27.0 | N/A | nih.gov |
| Curtius Rearrangement of Acetyl Azide | CCSD(T)/6-311+G(d,p) | 26.3 | N/A | nih.gov |
Transition State Characterization
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of this compound dictates its chemical behavior. Molecular Orbital (MO) theory provides a framework for understanding this structure by describing the arrangement and energies of electrons within the molecule.
Studies combining UV spectroscopy with ab initio MO calculations (at RHF/6-311G* and B3LYP/6-31+G* levels) have shown that the electronic structure of this compound is fundamentally different from that of simpler aryl or alkyl azides. nih.gov The attachment of the carbonyl (CO) group to the azide moiety significantly alters the arrangement and energies of the molecular orbitals. nih.gov The observed electronic transitions are delocalized π-π* transitions, unlike the more localized transitions seen in phenyl azide. nih.gov Theoretical calculations have also been used to probe the electronic effects in reactions, such as in the formation of palladium benzoylimido complexes, where calculations indicate an electron shift from the palladium dimer to the nitrogen atom, which in turn facilitates electron donation to the carbonyl group. psu.edu
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller gap generally implies higher reactivity. researchgate.net
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netajchem-a.com These descriptors provide valuable information for predicting how a molecule will behave in a chemical reaction. dergipark.org.tr For example, analysis of the Mulliken bond population in the complexes of this compound with Lewis acids shows that the interaction causes a decrease in the N₁-N₂ bond strength, facilitating the Curtius rearrangement. researchgate.net
| Reactivity Descriptor | Formula (using HOMO & LUMO energies) | Description | Reference |
|---|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. | researchgate.net |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when a molecule accepts an electron. | researchgate.net |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. | ajchem-a.com |
| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule. | researchgate.netajchem-a.com |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of a molecule's polarizability. | ajchem-a.com |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. | ajchem-a.com |
Singlet-Triplet Splitting of Nitrenes
Nitrenes, the reactive intermediates formed upon the extrusion of nitrogen from azides, possess low-lying singlet and triplet electronic states, and the energy gap between them (the singlet-triplet splitting, ΔE_ST) is critical to their reactivity. While simple alkyl and aryl nitrenes typically have a triplet ground state, acylnitrenes, such as benzoylnitrene, are notable exceptions. purdue.educore.ac.uk
Computational and experimental studies have consistently shown that benzoylnitrene has a closed-shell singlet ground state. core.ac.ukiastate.edu This reversal of state ordering is attributed to a strong stabilizing interaction where the in-plane non-bonding lone pair of the carbonyl oxygen delocalizes into the formally empty p-type orbital on the singlet nitrogen atom. core.ac.uk This interaction is so significant that computed geometries show the carbonyl group bending towards the nitrogen to maximize this overlap in the singlet state. core.ac.uk
The energy gap between the singlet and triplet states is generally small, on the order of a few kcal/mol. core.ac.uk Various high-level computational methods have been employed to quantify this splitting. Density Functional Theory (DFT), particularly with the B3LYP functional, along with more sophisticated methods like Complete Active Space Self-Consistent Field (CASSCF) and composite methods such as CBS-QB3, have been used to calculate the electronic state energies. researchgate.netacs.orgnih.gov These calculations affirm the singlet ground state for benzoylnitrene and its analogues, a finding that is crucial for rationalizing its observed chemical reactivity, which is dominated by the chemistry of the singlet state. capes.gov.br
Table 1: Calculated Singlet-Triplet Splitting (ΔE_ST) for Acylnitrenes A positive value indicates the singlet state is lower in energy (ground state).
| Nitrene Species | Computational Method | Calculated ΔE_ST (kcal/mol) | Reference |
|---|---|---|---|
| Acetylnitrene | CBS-QB3 | Positive (Singlet Ground State) | acs.org |
| Trifluoroacetylnitrene | B3LYP/6-31G(d,p) | Negative (Triplet Ground State) | core.ac.uk |
| Dimethylphosphinoylnitrene | CBS-QB3 | Positive (Singlet Ground State) | nih.gov |
| Benzoylnitrene | DFT & CASPT2 | Positive (Singlet Ground State) | researchgate.net |
Spectroscopic Data Prediction and Validation
A powerful application of computational chemistry is the prediction of spectroscopic data (IR, UV-Vis) for short-lived intermediates, which can then be compared with experimental results from techniques like matrix isolation or time-resolved spectroscopy. sciencemadness.org This synergy is essential for the definitive identification of transient species generated from this compound.
Studies combining matrix isolation photolysis of this compound at cryogenic temperatures with DFT calculations have provided conclusive evidence for the structure of the resulting intermediates. researchgate.net Upon irradiation, two primary species are observed: phenyl isocyanate (from Curtius rearrangement) and another intermediate. The experimental IR and UV-Vis spectra of this second species show excellent agreement with the spectra calculated for singlet benzoylnitrene using the B3LYP/6-31G* level of theory. researchgate.net This match between predicted and observed spectra serves as a validation of both the computational model and the experimental assignment of the intermediate as the singlet nitrene. researchgate.net
Nanosecond time-resolved infrared (TRIR) spectroscopy has also been used to monitor the photochemistry of this compound in solution. researchgate.net The interpretation of the complex transient spectra relies heavily on computational predictions. For example, B3LYP/6-31G(d) calculations have been used to predict the vibrational frequencies of both singlet and triplet acetylnitrene, a close analogue of benzoylnitrene. The calculated frequencies, when scaled, match the experimental bands, allowing for the assignment of observed transient absorptions to specific electronic states of the nitrene. iastate.edu
Table 2: Comparison of Calculated and Experimental IR Frequencies for Nitrene Intermediates
| Species | Computational Method | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| Singlet Benzoylnitrene | B3LYP/6-31G* (scaled) | ~1770 (C=O stretch) | Matches TRIR data | researchgate.net |
| Singlet Acetylnitrene | B3LYP/6-31G(d) (scaled) | 1774 | Consistent with TRIR | iastate.edu |
| Triplet Acetylnitrene | B3LYP/6-31G(d) (scaled) | 1500 | Consistent with TRIR | iastate.edu |
Solvation Effects in Computational Studies
The chemical environment can significantly influence the stability and reactivity of the species involved in the photochemistry of this compound. Computational studies often incorporate solvation effects to provide a more realistic model of reactions in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the SMD model, are commonly used to simulate the bulk solvent environment. researchgate.net
The photochemistry of this compound has been examined in various solvents, including acetonitrile (B52724), cyclohexane, and dichloromethane, using time-resolved IR methods coupled with quantum chemical calculations. researchgate.net These studies provide insight into the reactivity of singlet benzoylnitrene in different chemical environments. For the related 2-naphthoyl azide, a combined experimental and computational study revealed that the lifetime of the initially formed singlet excited state (S1) decreases markedly as the polarity of the solvent increases. capes.gov.br This observation was rationalized with the aid of computational models that account for solvent-solute interactions.
Furthermore, computational studies on the reactions of azides have investigated the impact of solvation on molecular electrostatic potentials and frontier molecular orbitals, which are key indicators of reactivity. researchgate.net By performing calculations both in the gas phase and with an implicit solvation model, researchers can parse the intrinsic properties of the molecule from the effects induced by the solvent. For instance, Density Functional Theory (DFT) studies on cycloaddition reactions can incorporate solvent effects using PCM to better model transition states and predict outcomes in different media.
Applications in Advanced Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including natural products and pharmaceuticals. researchgate.netrsc.orgmdpi.comrsc.org Benzoyl azide (B81097) serves as a key building block in the synthesis of several important classes of these heterocycles.
Triazole Derivatives
1,2,3-Triazoles are a significant class of five-membered nitrogen-containing heterocycles with a wide range of biological activities. sciensage.info The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. sciensage.infothieme-connect.comwikipedia.org In this reaction, benzoyl azide can react with terminal alkynes to regioselectively produce the corresponding triazole derivatives. thieme-connect.comacs.org For instance, the reaction of 4-(1-adamantyl)benzyl azide with various terminal alkynes in the presence of a copper catalyst yields 1,4-disubstituted 1H-1,2,3-triazole derivatives in good yields. thieme-connect.com
Beyond the well-established CuAAC, other methodologies have been developed. For example, a copper sulfate-catalyzed one-pot 1,3-dipolar cycloaddition reaction between chalcones and benzyl (B1604629) azide has been shown to efficiently produce 1,2,3-triazole derivatives. sciensage.info Additionally, metal-free approaches, such as the decarboxylative cycloaddition of cinnamic acids with organic azides, provide an alternative route to 1,4-disubstituted 1,2,3-triazoles. mdpi.com The synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved through a cerium-catalyzed [3 + 2] cycloaddition of organic azides with nitroolefins. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product | Reference |
| This compound, Terminal alkyne | Copper catalyst | 1,4-Disubstituted 1,2,3-triazole | thieme-connect.com |
| Chalcone, Benzyl azide | Copper sulfate, Toluene (B28343) (reflux) | 1,2,3-Triazole derivative | sciensage.info |
| Cinnamic acid, Organic azide | Metal-free | 1,4-Disubstituted 1,2,3-triazole | mdpi.com |
| Organic azide, Nitroolefin | Cerium(III) triflate | 1,5-Disubstituted 1,2,3-triazole | organic-chemistry.org |
Oxazolines and Aziridines
Oxazolines and aziridines are valuable heterocyclic intermediates in organic synthesis. acs.orgresearchgate.netru.nl this compound has been employed in the synthesis of these heterocycles through various reaction pathways. Visible light-induced reactions of benzoyl azides with alkenes can lead to the formation of oxazolines. rsc.orgacs.org For example, the photoreaction of this compound with α-methylstyrene under blue light irradiation yields the corresponding oxazoline (B21484). rsc.org
Asymmetric synthesis of 2-oxazolines from olefins has been achieved using a chiral nitridomanganese complex. acs.org This method represents a direct approach to chiral oxazolines. acs.org The formation of aziridines from olefins and this compound can also be accomplished, sometimes in competition with oxazoline formation. rsc.org The reaction of olefins with a chiral nitridomanganese complex in the presence of sulfonyl chlorides as activators can afford N-sulfonylated aziridines. acs.org
| Reactants | Conditions | Product | Reference |
| This compound, α-Methylstyrene | Blue light irradiation | Oxazoline | rsc.org |
| Olefin, Chiral nitridomanganese complex, Acyl chloride | Asymmetric synthesis | 2-Oxazoline | acs.org |
| Olefin, Chiral nitridomanganese complex, Sulfonyl chloride | Asymmetric synthesis | N-Sulfonylated aziridine (B145994) | acs.org |
Indoles and Pyrroles
Indoles and pyrroles are ubiquitous structural motifs found in numerous natural products and pharmaceuticals. nih.govrsc.orgacs.org this compound and its derivatives have been utilized in several strategies for the synthesis of these important heterocycles. For instance, indium(III)-catalyzed intramolecular cyclization of homopropargyl azides provides a route to substituted pyrroles. nih.govacs.org This atom-economical method offers a broad substrate scope and proceeds with good yields. nih.govacs.org
Visible light-mediated C-H amidation of heteroarenes like pyrroles and indoles with benzoyl azides offers a direct method for their functionalization. rsc.org This photocatalytic approach allows for the introduction of an amide group in a single step with dinitrogen as the only byproduct. rsc.orguni-regensburg.de Furthermore, radical cascade reactions using azides as radical acceptors have emerged as a powerful strategy for constructing nitrogen heterocycles, including indoles. rsc.org
| Reactants | Catalyst/Conditions | Product | Reference |
| Homopropargyl azide | Indium(III) chloride | Substituted pyrrole | nih.govacs.org |
| N-Methylpyrrole, this compound | Visible light, Photocatalyst | 2-Amidated pyrrole | rsc.org |
| Aryl azide, Alkene | Radical initiator | Indole derivative | rsc.org |
Spirooxindoles
The spirooxindole scaffold is a privileged structural motif present in a number of biologically active natural alkaloids. ibs.re.krjuniperpublishers.com The synthesis of this complex architecture has been a significant challenge for organic chemists. Visible light-sensitized reactions of benzoyl azides with cyclic α,β-unsaturated amides have been developed to furnish spirooxindoles. ibs.re.kr This method often proceeds with high diastereoselectivity. ibs.re.kr Another approach involves the catalytic asymmetric conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles, which affords optically active 3,2'-pyrrolinyl spirooxindoles in high yields and excellent stereoselectivities. scispace.com
| Reactants | Conditions | Product | Reference |
| This compound, Cyclic α,β-unsaturated amide | Visible light, Photocatalyst | Spirooxindole | ibs.re.kr |
| Vinyl azide, (E)-Alkenyloxindole | Chiral N,N'-dioxide-nickel(II) complex | 3,2'-Pyrrolinyl spirooxindole | scispace.com |
Introduction of Amide Moieties and C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds and the introduction of amide functional groups are fundamental transformations in organic chemistry. uni-regensburg.demdpi.comresearchgate.net this compound has proven to be an effective reagent for these purposes, offering alternatives to traditional amidation methods. uni-regensburg.de
Transition metal-catalyzed reactions have been instrumental in utilizing acyl azides for C-N bond formation. nih.govacs.org For example, a Ru(II)-catalyzed regioselective direct ortho-amidation of 2-aryl benzo[d]thiazoles employs acyl azides as the nitrogen source. nih.govacs.org This approach circumvents the common Curtius rearrangement, which would lead to isocyanate formation, and instead directly forms the C-N bond. nih.govacs.org
Visible light photocatalysis has also enabled the direct C-H amidation of electron-rich heteroarenes with benzoyl azides. rsc.orguni-regensburg.de This atom-economic process proceeds under mild conditions, tolerates a wide range of functional groups, and produces dinitrogen as the sole byproduct. rsc.orguni-regensburg.de The reaction is applicable to various heterocycles, including pyrroles, indoles, furans, and thiophenes. rsc.org
| Substrate | Reagent | Catalyst/Conditions | Product | Reference |
| 2-Aryl benzo[d]thiazole | Acyl azide | Ru(II) complex | Ortho-amidated product | nih.govacs.org |
| N-Methylpyrrole | This compound | Visible light, Photocatalyst, Phosphoric acid | N-Methyl-2-benzoylaminopyrrole | rsc.orguni-regensburg.de |
| Indole | This compound | Visible light, Photocatalyst, Phosphoric acid | 3-Benzoylaminoindole | rsc.org |
Natural Product Synthesis and Biomolecule Modification
The unique reactivity of this compound and its derivatives makes them valuable tools in the synthesis of natural products and the modification of biomolecules. The ability to introduce an azide group allows for subsequent "click" reactions, a powerful strategy for bioconjugation. wikipedia.orgrsc.org
The Staudinger ligation, a reaction between an azide and a phosphine (B1218219), forms a stable amide bond and has been widely used for labeling biomolecules both in vitro and in vivo. nih.gov This bioorthogonal reaction is highly selective and occurs under physiological conditions. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for "click" chemistry, which is particularly advantageous for applications in living systems to avoid copper toxicity. rsc.orgnih.gov
In the context of natural product synthesis, the methods described for constructing heterocycles like indoles, pyrroles, and spirooxindoles using this compound are directly applicable to the synthesis of complex natural products containing these core structures. rsc.orgnih.govibs.re.kr The mild reaction conditions and functional group tolerance of many of these methods are particularly beneficial for late-stage functionalization in total synthesis. rsc.org
| Application | Reaction Type | Key Feature | Reference |
| Biomolecule Labeling | Staudinger Ligation | Bioorthogonal amide bond formation | nih.gov |
| Bioconjugation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free "click" chemistry | rsc.orgnih.gov |
| Natural Product Synthesis | Heterocycle Formation | Construction of core structures like indoles and spirooxindoles | rsc.orgnih.govibs.re.kr |
Polymer Crosslinking and Material Science Applications
This compound and its derivatives are valuable reagents in polymer chemistry and material science, primarily utilized for their ability to induce crosslinking in polymeric systems. The formation of crosslinked networks significantly alters the physicochemical properties of polymers, including their mechanical strength, thermal stability, solubility, and morphology. The utility of this compound in this context stems from its capacity to generate highly reactive intermediates, namely nitrenes and isocyanates, upon thermal or photochemical stimulation. These intermediates can then form covalent bonds between polymer chains, leading to the formation of a three-dimensional network.
Two principal mechanisms govern the crosslinking of polymers using this compound:
Nitrene-Based Crosslinking: This method relies on the generation of a highly reactive benzoyl nitrene intermediate. Upon photolysis or thermolysis, the azide moiety of this compound eliminates a molecule of dinitrogen (N₂). nih.govnih.govmdpi.com The resulting electron-deficient nitrene can undergo several reactions with the polymer matrix to form covalent crosslinks. nih.gov These include:
C-H Bond Insertion: The nitrene can directly insert into aliphatic C-H bonds along the polymer backbone.
Addition to Double Bonds: If the polymer contains unsaturated C=C bonds, the nitrene can add across them to form stable aziridine rings. nih.gov
Hydrogen Abstraction: The nitrene can abstract hydrogen atoms from the polymer, creating macroradicals that can then combine to form a crosslink.
This process is widely employed to modify material properties. For instance, self-crosslinkable polystyrene has been prepared by copolymerizing styrene (B11656) with monomers containing azide functional groups. mdpi.com A significant application is in photolithography, where bisazides are used as crosslinking agents in negative photoresists. nih.gov Upon irradiation, the bisazide generates dinitrenes that insolubilize the exposed polymer region by extensive crosslinking. nih.gov
Isocyanate-Mediated Crosslinking: This pathway involves the Curtius rearrangement of this compound to form phenyl isocyanate. researchgate.netnih.govresearchgate.net This rearrangement can be triggered photochemically, allowing for spatial and temporal control over the crosslinking process. The in situ generated phenyl isocyanate is highly electrophilic and reacts readily with nucleophilic functional groups present on the polymer chains, such as hydroxyl (-OH) or amine (-NH₂) groups, to form stable urethane (B1682113) or urea (B33335) linkages, respectively. researchgate.netnih.gov
This photoinduced ligation strategy has emerged as a versatile and efficient method for not only crosslinking polymers but also for functionalizing polymer chain ends and modifying surfaces. researchgate.netnih.govyusufyagci.com Research has demonstrated that the reaction can proceed efficiently under ambient conditions, often facilitated by an organobase catalyst like bicyclo[2.2.2]-1,4-diazaoctane (DABCO). researchgate.netnih.gov This approach has been successfully used for the crosslinking of polymers bearing pendant hydroxyl groups and for the surface modification of materials such as silica (B1680970) and graphene oxide. researchgate.netnih.govresearchgate.net Furthermore, polymers like poly(4-vinylthis compound) have been synthesized, incorporating the azide functionality directly into the polymer backbone, creating a material with latent isocyanate groups that can be activated thermally for subsequent crosslinking reactions. researchgate.net
Detailed Research Findings
Research in this area has focused on controlling the crosslinking process and understanding the resulting changes in material properties. Studies on Polymers of Intrinsic Microporosity (PIMs) modified with benzyl azide groups have shown that thermal crosslinking via nitrene formation can significantly alter gas separation performance. The crosslinking density and resulting material properties can be tuned by controlling the temperature and the concentration of azide groups in the polymer. mdpi.com
The table below summarizes key findings from research on the thermal crosslinking of azide-modified PIMs.
| Polymer System | Azide Modification | Crosslinking Conditions | Key Research Findings | Reference |
|---|---|---|---|---|
| Polymers of Intrinsic Microporosity (PIMs) | Post-polymerization modification of methylated spirobisindane units to benzyl azide groups. | Thermal treatment at 150 °C, 200 °C, and 250 °C. | Crosslinking occurs via nitrene formation. Treatment at 200-250 °C leads to decreased density due to N₂ release acting as a blowing agent. The crosslinking improves thermal stability and alters gas permeability and selectivity. | mdpi.com |
| Polystyrene (PS) | Copolymerization of styrene with an azide-containing monomer. | Thermal or photochemical activation. | Creates self-crosslinkable polystyrene films, avoiding the need for bifunctional vinyl monomers. | mdpi.com |
| Quaternized Polysulfone / Reduced Graphene Oxide (rGO) | Polysulfone with azide side groups. | Thermal treatment at 160 °C. | Azide groups react with alkenyl groups on rGO to form aziridine crosslinks, improving mechanical strength, thermal stability, and alkaline resistance of the composite membrane. | mdpi.com |
The photoinduced ligation approach offers a different set of advantages, particularly its mild reaction conditions and high specificity. This has been exploited for creating complex macromolecular structures and modifying sensitive substrates.
The following table details applications of the isocyanate-mediated crosslinking strategy.
| Substrate/Polymer | Reactive Group on Substrate | Reaction Conditions | Application | Reference |
|---|---|---|---|---|
| Polymers with pendant hydroxyl groups | Hydroxyl (-OH) | UV irradiation, organobase catalyst (DABCO), ambient temperature. | Formation of crosslinked polymer networks through urethane linkages. | researchgate.netnih.govresearchgate.net |
| Silica surfaces | Hydroxyl (-OH) | Photochemical generation of isocyanate from this compound. | Covalent surface modification of silica particles. | researchgate.netnih.gov |
| Graphene Oxide | Hydroxyl (-OH) | Photochemical generation of isocyanate from this compound. | Surface functionalization of graphene oxide sheets. | researchgate.netnih.gov |
| Poly(4-vinylbenzoic acid) derivative | Polymer is converted to Poly(4-vinylthis compound). | Thermal treatment to generate pendant isocyanate groups. | Creation of a reactive polymer with latent isocyanate functionality for subsequent quantitative reactions with alcohols to form urethane crosslinks or side-chain modifications. | researchgate.net |
Safety Considerations and Best Practices in Academic Research Laboratories
General Hazards Associated with Organic Azides in Research
Organic azides are high-energy molecules that demand careful handling due to their inherent instability and toxicity. pitt.eduucd.ie
Organic azides are recognized as potentially explosive substances. ucd.ieucsb.edu Their instability stems from the azido (B1232118) functional group (-N₃), which can decompose to release nitrogen gas (N₂), a very stable molecule. ucsb.edu This decomposition can be initiated by external energy sources such as heat, light, shock, or friction, and may proceed with explosive violence. pitt.eduucd.ieucsb.edu Small molecule organic azides and those with a high nitrogen-to-carbon ratio are particularly prone to violent decomposition. ucd.ieunm.edu For instance, benzoyl azide (B81097) is classified as a shock-sensitive and explosive material. smolecule.comcymitquimica.com The decomposition can be rapid, leading to a sudden release of energy and gas, which can cause significant injury if not properly contained. ucd.iesmolecule.com It is crucial to avoid conditions that can trigger this decomposition, such as grinding, scratching, or strong agitation. wayne.eduwayne.edu
A common guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like an azide) can render the compound relatively safer by providing sufficient dilution of the energetic group. pitt.edu Another stability metric is the carbon-to-nitrogen (C/N) ratio; compounds with a C/N ratio of less than 3 are considered to have a higher risk of being explosive. unm.eduwayne.edu
The azide ion is known for its high acute toxicity, which is often compared to that of cyanide. ucd.ieunm.edu While much of the specific toxicological data comes from studies on sodium azide, the potential for similar effects from organic azides warrants significant caution. researchgate.netfsu.eduwisc.edu Exposure can occur through several routes in a laboratory setting, including inhalation, dermal (skin) absorption, and ingestion. unm.eduwisc.eduuga.eduharvard.edu
Solutions of azides can be absorbed through the skin. ucsb.eduunm.edu Inhalation of azide-containing dust or vapors, particularly the highly toxic and volatile hydrazoic acid formed when azides react with acids, poses a severe risk. unm.eduwisc.edu Symptoms of exposure can range from dizziness, headache, and nausea to more severe effects on the central nervous system, cardiovascular system, and even fatality. unm.edufsu.eduwisc.edustanford.edu Given that the toxicological properties of many organic azides, including benzoyl azide, have not been fully investigated, they should be handled as highly toxic substances. chemsrc.comcoleparmer.com
| Exposure Route | Potential Risks and Symptoms | Relevant Compounds |
| Dermal (Skin) Contact | Irritation, dermatitis, and systemic toxicity through absorption. unm.eduuga.educhemsrc.comcoleparmer.com May cause cyanosis of the extremities. chemsrc.comcoleparmer.com | Sodium azide, this compound, Organic azides |
| Inhalation | Irritation of the respiratory tract, dizziness, weakness, headache, and in severe cases, pulmonary edema. unm.eduwisc.edustanford.educhemsrc.comcoleparmer.com Formation of highly toxic and volatile hydrazoic acid upon contact with acids presents a significant inhalation hazard. unm.eduwisc.edu | Hydrazoic acid, this compound (dust/vapors), Sodium azide (dust) |
| Ingestion | Gastrointestinal irritation, nausea, vomiting, and potential for severe systemic poisoning, including central nervous system depression and fatality. unm.educhemsrc.comcoleparmer.com | Sodium azide, this compound |
Explosive Potential and Sensitivity to External Stimuli
Waste Management and Decontamination Protocols
Proper waste management and decontamination are critical for the safe use of this compound in a research setting, preventing accidental reactions and environmental contamination. The primary hazards to consider are the potential for explosion and the high toxicity of azide compounds.
Waste Management:
All materials contaminated with this compound are considered hazardous waste and must be disposed of following institutional and regulatory guidelines.
Waste Collection:
A dedicated, clearly labeled hazardous waste container must be used for all this compound waste, including reaction residues, contaminated solvents, and disposable labware (e.g., gloves, pipette tips, absorbent paper). dartmouth.edupurdue.edu
Waste containers should be made of a compatible material, such as plastic, and must not be metal. uh.edudartmouth.edu Azides can react with metals like copper and lead to form highly shock-sensitive and explosive metal azides. auckland.ac.nzutoronto.ca This is particularly important for plumbing; azide solutions must never be disposed of down the drain. auckland.ac.nzdartmouth.edu
Solid and liquid wastes should be collected separately.
The waste container must be kept tightly closed except when adding waste. purdue.edu
Store the waste container in a designated, cool, and dry secondary containment area away from incompatible materials, especially acids. uh.edudartmouth.edu
Incompatible Materials: this compound waste must be kept separate from acids. Acids can react with azides to form hydrazoic acid, which is a highly toxic and explosive gas. auckland.ac.nz It is a best practice to keep azide waste solutions basic (pH > 7) to prevent the formation of hydrazoic acid. auckland.ac.nz
Disposal:
Surplus or non-recyclable solutions should be offered to a licensed professional waste disposal service. capotchem.com
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. purdue.edu
Decontamination Protocols:
Thorough decontamination of all surfaces and equipment is essential after working with this compound.
Spill Management:
In the event of a small spill within a chemical fume hood, personnel should be prepared to manage it immediately.
For liquid spills, use an inert absorbent material to soak up the substance. uh.edu
For solid spills, carefully sweep up the material, avoiding dust generation. capotchem.com Do not use a metal spatula or a vacuum cleaner with metal parts. wayne.eduuh.edu
Collect all contaminated absorbent and cleaning materials in the designated hazardous waste container. uh.edu
The spill area should then be decontaminated.
For large spills, or any spill outside of a fume hood, evacuate the laboratory, notify other personnel, and contact the institution's environmental health and safety office immediately. uh.edu
Surface and Equipment Decontamination:
Wipe down surfaces with soap and water. uh.edu Some protocols for sodium azide suggest using an alkaline water solution (pH > 9) for cleaning to prevent the formation of hydrazoic acid. wayne.edu
The first rinse of contaminated glassware should be collected as hazardous waste. dartmouth.edu For highly toxic materials, the first three rinses should be collected. dartmouth.edu
Personal Decontamination:
Upon completion of work and after removing PPE, researchers should thoroughly wash their hands and forearms. wayne.edu
Interactive Data Table: Waste and Decontamination Procedures for this compound
| Procedure | Key Action | Critical Precaution |
| Liquid Waste Collection | Collect in a labeled, sealed, non-metal container. uh.edudartmouth.edu | NEVER pour down the drain. dartmouth.edu Keep separate from acidic waste. auckland.ac.nz |
| Solid Waste Collection | Collect all contaminated disposables (gloves, paper, etc.) in a dedicated, sealed, non-metal hazardous waste container. uh.edupurdue.edu | Avoid generating dust. capotchem.com |
| Glassware Decontamination | Rinse with a suitable solvent. Collect the initial rinse(s) as hazardous waste. dartmouth.edu Then wash with soap and water. | Do not use strong acids for cleaning until the azide has been removed. |
| Spill Cleanup | Absorb liquids with inert material; gently sweep solids. capotchem.comuh.edu Decontaminate the area with soap and water. uh.edu | Use non-metal tools. uh.edu For large spills, evacuate and call for emergency response. uh.edu |
| Personal Decontamination | Wash hands and forearms thoroughly with soap and water after work. wayne.edu | Remove all PPE before washing. |
Future Research Directions and Emerging Challenges in Benzoyl Azide Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzoyl azide (B81097) and its derivatives is undergoing a transformation towards more sustainable and efficient methods. Traditional routes, such as the reaction of acyl chlorides with sodium azide or the treatment of esters with hydrazine (B178648) followed by reaction with nitrous acid, are being re-evaluated in the context of green chemistry. nih.gov
Future research is focused on developing catalytic and environmentally benign synthetic strategies. One promising area is the use of flow chemistry, which offers enhanced safety and control over reaction conditions, particularly when handling potentially hazardous intermediates. nih.gov For instance, continuous-flow microreactors have been successfully employed for the Schmidt rearrangement, a related reaction involving azides, overcoming challenges associated with cryogenic conditions and large azide consumption in batch processes. nih.gov Similarly, the synthesis of benzoyl azide from benzoyl chloride and sodium azide has been demonstrated in a tube reactor, highlighting the potential for rapid and safe production. nih.gov
Another avenue of research is the development of one-pot syntheses that minimize waste and purification steps. A modified one-pot process combining the Curtius rearrangement, which often starts from an acyl azide, with C–C activation has been achieved using acyl azides as starting materials. nih.gov Furthermore, water-assisted strategies and the use of nanocomposite catalysts, such as CuO-decked reduced graphene oxide (rGO), are being explored for the synthesis of related nitrogen-containing heterocycles, suggesting potential for greener this compound-based syntheses. researcher.life The development of reagents like diphenyl phosphorazidate (DPPA) has also enabled one-pot conversions, for example, directly obtaining carbamates from carboxylic acids, which proceeds via an in-situ generated acyl azide. tcichemicals.com
The following table summarizes some of the emerging sustainable methodologies:
| Methodology | Key Features | Potential Advantages |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, better control over reaction parameters, potential for automation. nih.gov |
| One-Pot Syntheses | Multiple reaction steps in a single vessel. | Reduced waste, time, and resource efficiency. nih.gov |
| Nanocatalysis | Use of catalysts like CuO-rGO nanocomposites. | High efficiency, potential for recyclability, and use of greener solvents like water. researcher.life |
| Novel Reagents | Reagents like DPPA for in-situ azide formation. | Avoids isolation of potentially unstable intermediates. tcichemicals.com |
Exploration of New Reactivity Modes and Catalytic Systems
The reactivity of this compound is rich and continues to be an area of active exploration. While the Curtius rearrangement to form an isocyanate is a well-established reaction, researchers are uncovering new transformations and developing novel catalytic systems to control and expand its synthetic utility. numberanalytics.com
Recent developments include the use of transition metal catalysts to mediate novel reactions. For example, rhodium-catalyzed reactions of this compound derivatives have been shown to proceed through a double decarbonylative cycloaddition with isocyanates to form benzimidazolidinones. nih.gov Palladium catalysis has been employed for the direct carbonylation of acyl azides to produce acyl ureas, a reaction that avoids the sensitive Curtius rearrangement. sci-hub.se Furthermore, iridium(III) catalysts have been used for direct C-H amidation reactions using acyl azides, even under mechanochemical conditions. acs.orgacs.org
Photocatalysis is also emerging as a powerful tool to unlock new reactivity modes. Visible-light-mediated reactions of this compound in the presence of a photocatalyst and an acid can lead to the direct C-H amidation of electron-rich heteroarenes. researchgate.netacs.org This approach is atom-economic, with dinitrogen as the only byproduct, and proceeds under mild conditions. researchgate.net The mechanism is thought to involve the formation of a protonated nitrene intermediate which is sufficiently electrophilic to react with aromatic systems. acs.org
The exploration of cycloaddition reactions beyond the classical 1,3-dipolar cycloaddition is also of interest. For instance, the [3+2] cycloaddition of N-silyl enamines with activated acyl azides has been developed for the synthesis of cyclic N-acyl amidines. mdpi.com
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms of this compound is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques and computational chemistry are playing a pivotal role in elucidating the nature of the reactive intermediates involved in its transformations.
The photochemical Curtius rearrangement, for example, is believed to proceed through both a concerted pathway and a stepwise pathway involving a benzoylnitrene intermediate. nih.gov The existence of this nitrene has been supported by IR spectroscopy in matrix isolation studies. nih.gov Laser flash photolysis has been used to measure the absolute bimolecular reaction rate constants of benzoylnitrene with various substrates, providing valuable kinetic data. acs.orgresearchgate.net
Computational studies, often using Density Functional Theory (DFT), are providing unprecedented insight into reaction pathways and transition states. acs.org For instance, calculations have been used to compare the reactivity of different acylnitrenes and to understand the factors that favor a concerted versus a stepwise Curtius rearrangement. acs.org Computational work has also been instrumental in understanding the mechanism of photocatalytic nitrene transfer reactions of this compound, suggesting the formation of a hydrogen-bonded complex with an acid catalyst facilitates the reaction. researcher.liferesearchgate.net These theoretical studies, combined with experimental data, are helping to rationalize unexpected reactivity and guide the design of new catalysts and reaction conditions. acs.orgacs.org
Expanding Applications in Medicinal Chemistry and Materials Science
The unique reactivity of this compound makes it a valuable tool in both medicinal chemistry and materials science, with ongoing research focused on expanding its applications in these fields.
In medicinal chemistry, the Curtius rearrangement of this compound and its derivatives is a key strategy for introducing amine functionalities, which are prevalent in many pharmaceuticals. nih.gov An improved synthesis of the antibiotic linezolid, for example, utilizes a this compound derivative to form a key isocyanate intermediate. nih.gov The ability of this compound to participate in cycloaddition and amidation reactions makes it a versatile building block for the synthesis of diverse bioactive molecules, including potential antibiotics and anticancer agents. smolecule.comsciensage.info The azide group also allows for further functionalization, such as conjugation to biomolecules for targeted drug delivery. smolecule.com
In materials science, this compound and other organic azides are used as cross-linking agents in polymer chemistry. mdpi.comnih.gov Upon thermal or photochemical activation, they form highly reactive nitrenes that can create covalent bonds within polymer chains, altering the material's properties such as solubility and hardness. mdpi.com This is particularly useful in the development of photoresists for the semiconductor industry. mdpi.com this compound derivatives are also being explored in the development of photoresponsive materials that change their properties upon exposure to light. smolecule.com Furthermore, azides are used to functionalize polymers for applications such as creating membranes with improved mechanical strength and thermal stability. nih.govsmolecule.com
The following table highlights some of the key applications of this compound:
| Field | Application | Example |
| Medicinal Chemistry | Synthesis of amine-containing pharmaceuticals. | Improved synthesis of the antibiotic linezolid. nih.gov |
| Creation of bioactive heterocyclic compounds. | Synthesis of 1,2,3-triazole derivatives with potential biological activity. sciensage.info | |
| Materials Science | Polymer cross-linking. | Use in photoresists for the semiconductor industry. mdpi.com |
| Development of functional materials. | Synthesis of photoresponsive materials and functionalized polymers. smolecule.comsmolecule.com |
Addressing Safety Challenges for Broader Synthetic Utility
A significant challenge that limits the broader synthetic utility of this compound is its potential instability. Organic azides are nitrogen-rich compounds that can be prone to explosive decomposition upon heating or exposure to shock or light. mdpi.comnih.gov Addressing these safety concerns is a critical area of future research.
One of the most promising approaches to mitigate the risks associated with this compound is the use of continuous-flow technology. nih.gov Flow reactors allow for the in-situ generation and immediate consumption of hazardous intermediates in small volumes, thereby minimizing the potential for accumulation and runaway reactions. nih.gov This "just-in-time" approach significantly enhances the safety of processes involving azides.
Another strategy is the development of mechanochemical methods, where reactions are carried out by ball milling in the absence of a solvent. acs.org Surprisingly, acyl azides have shown unexpected stability under high-speed ball milling conditions, allowing for controlled nitrene transfer reactions that might be problematic in solution. acs.org This solvent-free approach not only improves safety but also aligns with the principles of green chemistry.
Q & A
Q. What are the recommended synthesis routes for benzoyl azide, and how can reaction conditions be optimized to minimize hazards?
this compound (C₆H₅CON₃) is typically synthesized via the reaction of benzoyl chloride with sodium azide (NaN₃) under controlled conditions. For example, substituting benzoyl chloride with nitro-substituted derivatives (e.g., 3-nitrobenzoyl chloride, CAS 3532-31-8) yields nitrobenzoyl azides, which are precursors for click chemistry . Optimization involves:
- Temperature control : Reactions should be conducted below 0°C to prevent rapid decomposition.
- Solvent selection : Use anhydrous solvents like tetrahydrofuran (THF) to avoid side reactions with water .
- Safety protocols : Due to the explosive nature of azides, small-scale reactions and inert atmospheres (e.g., nitrogen) are critical .
Q. How should this compound derivatives be characterized to confirm structural integrity?
Key characterization methods include:
- IR spectroscopy : Look for the azide (-N₃) stretch at ~2100 cm⁻¹ and carbonyl (C=O) absorption at ~1700 cm⁻¹ .
- NMR spectroscopy : ¹H NMR shows aromatic proton signals (δ 7.4–8.1 ppm), while ¹³C NMR confirms the carbonyl carbon (δ ~165 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 193 for 4-nitrothis compound, C₇H₅N₄O₃) validate the molecular formula .
Q. What safety measures are essential when handling this compound in laboratory settings?
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
- Handling : Use blast shields, personal protective equipment (PPE), and fume hoods. Avoid metal catalysts (e.g., copper) that may trigger explosive decomposition .
- Waste disposal : Neutralize azides with sodium nitrite (NaNO₂) and acetic acid before disposal .
Advanced Research Questions
Q. How do substituents (e.g., nitro groups) on the benzoyl ring influence the reactivity and stability of this compound derivatives?
Substituents like nitro groups (e.g., 3-nitrothis compound, CAS 3532-31-8) enhance electrophilicity, accelerating reactions in click chemistry. However, electron-withdrawing groups also reduce thermal stability. For example:
Q. What mechanistic insights explain the copper-catalyzed cyclization of γ,δ-unsaturated ketone O-benzoyl oximes with benzoyl azides?
In copper(I)-catalyzed reactions (e.g., using [Cu(CH₃CN)₄PF₆]), benzoyl azides undergo in situ decomposition to nitrene intermediates, which facilitate intramolecular imination. Key steps include:
- Nitrene formation : Azide decomposition generates reactive nitrenes.
- Cyclization : Nitrenes insert into C-H bonds of oximes, forming pyrrolidine or piperidine heterocycles .
- Kinetic control : Reaction temperature (-20°C) minimizes side reactions, favoring six-membered ring formation .
Q. How can computational methods predict the regioselectivity of this compound reactions in complex systems?
Density functional theory (DFT) studies model transition states to predict regioselectivity. For example:
- Electrostatic potential maps : Identify electron-deficient regions in nitrobenzoyl azides, guiding nucleophilic attack sites .
- Activation barriers : Compare pathways for azide decomposition (e.g., Curtius rearrangement vs. nitrene formation) to prioritize synthetic routes .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the stability of this compound derivatives?
Variations in substituents and experimental conditions lead to discrepancies. For instance:
- 4-Nitrothis compound (CAS 2733-41-7) is stable at 25°C in inert solvents but decomposes explosively in polar solvents like DMSO .
- Unsubstituted this compound is highly unstable, requiring immediate use post-synthesis .
Resolution : Standardize solvent, temperature, and handling protocols when comparing stability data .
Q. How can researchers reconcile divergent yields in this compound-mediated cycloadditions?
Yield discrepancies arise from competing pathways (e.g., [3+2] vs. [2+2] cycloadditions). Mitigation strategies include:
- Catalyst screening : Copper(I) catalysts favor [3+2] cycloadditions with alkynes, improving yield .
- Additives : Triethylamine suppresses side reactions by neutralizing HCl byproducts .
Methodological Advances
Q. What novel applications exist for benzoyl azides in targeted drug delivery systems?
Benzoyl azides enable bioorthogonal chemistry for drug conjugation. Examples:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
